molecular formula C25H20BrN3O2 B15108440 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol

Cat. No.: B15108440
M. Wt: 474.3 g/mol
InChI Key: DEEIAKULXGHTPZ-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol is a complex organic compound that features a pyrimidine ring substituted with an amino group and a bromophenyl group, as well as a phenol ring substituted with an ethenylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Amination: The amino group can be introduced via a nucleophilic substitution reaction using an amine.

    Etherification: The phenol ring can be functionalized with the ethenylbenzyl group through an etherification reaction, typically using a suitable alkylating agent in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, including amines, alcohols, and thiols.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Biological Research: It can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol involves its interaction with specific molecular targets. The amino and bromophenyl groups allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol is unique due to its combination of a pyrimidine ring with an amino group and a bromophenyl group, along with a phenol ring substituted with an ethenylbenzyl group

Properties

Molecular Formula

C25H20BrN3O2

Molecular Weight

474.3 g/mol

IUPAC Name

2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-ethenylphenyl)methoxy]phenol

InChI

InChI=1S/C25H20BrN3O2/c1-2-16-3-5-17(6-4-16)15-31-20-11-12-21(23(30)13-20)24-22(14-28-25(27)29-24)18-7-9-19(26)10-8-18/h2-14,30H,1,15H2,(H2,27,28,29)

InChI Key

DEEIAKULXGHTPZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Br)N)O

Origin of Product

United States

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